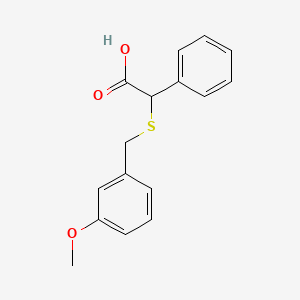
6-Deoxy-beta-L-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Deoxy-beta-L-glucopyranose is a derivative of glucose, a fundamental monosaccharide in biology. This compound is characterized by the absence of a hydroxyl group at the sixth carbon position, which is replaced by a hydrogen atom. This structural modification imparts unique chemical properties to this compound, distinguishing it from its parent compound, glucose.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-beta-L-glucopyranose typically involves the selective removal of the hydroxyl group at the sixth carbon position of glucose. One common method is the use of halogenation followed by reduction. For instance, glucose can be converted to 6-bromo-6-deoxy-glucose using N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride . The resulting 6-bromo-6-deoxy-glucose can then be reduced to this compound using a suitable reducing agent such as zinc in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Deoxy-beta-L-glucopyranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can further modify the structure, potentially converting it to other deoxy sugars.
Substitution: The hydrogen at the sixth position can be substituted with other functional groups, such as halogens or azides.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid or potassium permanganate can be used.
Reduction: Zinc in acetic acid or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using NBS, while azidation can be done using sodium azide.
Major Products
The major products formed from these reactions include various deoxy sugars, carboxylic acids, and substituted derivatives, which can be further utilized in synthetic chemistry and biological studies .
Scientific Research Applications
6-Deoxy-beta-L-glucopyranose has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of carbohydrate metabolism and enzyme specificity.
Industry: It can be used in the production of biodegradable polymers and other materials
Mechanism of Action
The mechanism of action of 6-Deoxy-beta-L-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The absence of the hydroxyl group at the sixth position can affect its binding affinity and specificity towards certain enzymes, altering metabolic pathways. This compound can act as a competitive inhibitor or a substrate analog in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
6-Deoxy-alpha-L-glucopyranose: Similar in structure but differs in the configuration at the anomeric carbon.
6-Deoxy-beta-D-glucopyranose: The D-enantiomer of the compound.
6-Azido-6-deoxy-glucose: Contains an azide group instead of a hydroxyl group at the sixth position.
Uniqueness
6-Deoxy-beta-L-glucopyranose is unique due to its specific stereochemistry and the absence of the hydroxyl group at the sixth position. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
71116-61-5 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6-/m0/s1 |
InChI Key |
SHZGCJCMOBCMKK-QYESYBIKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinoline](/img/structure/B3063480.png)
![Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]-](/img/structure/B3063486.png)
![1-Naphthalenecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B3063491.png)










